REACTION_CXSMILES
|
[OH-:1].[K+].[CH3:3][OH:4].O[C@:6]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)([CH2:35][C:36](O)([CH3:38])[CH3:37])[CH2:7][CH2:8][N:9]([C@H:19]([C:21]1[CH:26]=[CH:25][C:24]([C:27]2[CH:32]=[CH:31][N:30]([CH3:33])[C:29](=[O:34])[CH:28]=2)=[CH:23][CH:22]=1)[CH3:20])C(=O)OC1C=CC=CC=1.[OH2:46]>CN1CCCC1=O>[OH:1][C:36]([CH3:38])([CH3:37])[CH2:35][C@@:6]1([C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)[O:4][C:3](=[O:46])[N:9]([C@H:19]([C:21]2[CH:26]=[CH:25][C:24]([C:27]3[CH:32]=[CH:31][N:30]([CH3:33])[C:29](=[O:34])[CH:28]=3)=[CH:23][CH:22]=2)[CH3:20])[CH2:8][CH2:7]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
14
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O[C@@](CCN(C(OC1=CC=CC=C1)=O)[C@@H](C)C1=CC=C(C=C1)C1=CC(N(C=C1)C)=O)(CC(C)(C)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resultant solids are collected via filtration
|
Type
|
WASH
|
Details
|
rinsed with MeOH/water (⅓, 20 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C[C@@]1(CCN(C(O1)=O)[C@@H](C)C1=CC=C(C=C1)C1=CC(N(C=C1)C)=O)C1=CC=CC=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |